molecular formula C10H12N2 B12882650 [4-(Dimethylamino)phenyl]acetonitrile CAS No. 34906-70-2

[4-(Dimethylamino)phenyl]acetonitrile

Cat. No.: B12882650
CAS No.: 34906-70-2
M. Wt: 160.22 g/mol
InChI Key: YUJKBNUEQVXKGA-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)phenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Dimethylamino)benzaldehyde with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of 2-(4-(Dimethylamino)phenyl)acetonitrile may involve large-scale reactions using automated reactors. The process often includes the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde
  • 4-(Dimethylamino)benzonitrile
  • 4-(Dimethylamino)phenylacetic acid

Uniqueness

2-(4-(Dimethylamino)phenyl)acetonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

34906-70-2

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]acetonitrile

InChI

InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3

InChI Key

YUJKBNUEQVXKGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC#N

Origin of Product

United States

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